9-Benzyl-2-chloro-6-styryl-9H-purine is a purine derivative characterized by a benzyl group and a styryl group attached to its structure. Its molecular formula is C20H15ClN4, and it has a molecular weight of approximately 346.81 g/mol. This compound features a chloro substituent at the 2-position and a styryl moiety at the 6-position of the purine ring, which contributes to its unique chemical properties and biological activities .
The chemical behavior of 9-Benzyl-2-chloro-6-styryl-9H-purine can be understood through its potential reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
9-Benzyl-2-chloro-6-styryl-9H-purine has shown significant biological activities, particularly as an antimicrobial agent. Studies indicate that it exhibits selective activity against various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for further research in antibiotic development . Additionally, its structure suggests potential interactions with purine metabolic pathways, which could lead to applications in cancer treatment or antiviral therapies.
The synthesis of 9-Benzyl-2-chloro-6-styryl-9H-purine typically involves multi-step organic reactions:
These synthetic pathways are crucial for producing this compound in sufficient quantities for research and application purposes .
The applications of 9-Benzyl-2-chloro-6-styryl-9H-purine span several fields:
Interaction studies involving 9-Benzyl-2-chloro-6-styryl-9H-purine focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 9-Benzyl-2-chloro-6-styryl-9H-purine, each exhibiting unique properties:
The uniqueness of 9-Benzyl-2-chloro-6-styryl-9H-purine lies in its specific combination of substituents that enhance its biological activity while maintaining structural integrity conducive to further modifications.
The Mitsunobu reaction represents a cornerstone methodology for the introduction of the benzyl group at the nitrogen-9 position of purine derivatives [3] [4]. This reaction utilizes triphenylphosphine and diethyl azodicarboxylate or diisopropyl azodicarboxylate to facilitate the coupling of alcohols with nucleophilic nitrogen atoms in purine systems [5] [6].
The mechanistic pathway of Mitsunobu coupling for purine N-alkylation involves the initial formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azodicarboxylate [5] [6]. This intermediate subsequently deprotonates the purine substrate, generating an ion pair that undergoes further transformation to form an alkoxyphosphonium ion [6]. The final step involves nucleophilic displacement by the purine nitrogen atom, resulting in inversion of configuration at the alcohol carbon center [5] [6].
For the synthesis of 9-benzyl-2-chloro-6-styryl-9H-purine, the Mitsunobu coupling between 2-chloro-6-styryl-9H-purine and benzyl alcohol has been demonstrated to proceed with high regioselectivity favoring the nitrogen-9 position [3] [4]. The regioselectivity can be rationalized by the electronic effects of the substituents at positions 2 and 6 of the purine ring, where the electron-withdrawing chlorine atom and the electron-donating styryl group influence the nucleophilicity distribution across the purine nitrogen atoms [3] [4].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 0°C to room temperature | 70-96% |
| Solvent | Tetrahydrofuran | High efficiency |
| Catalyst Loading | Triphenylphosphine (1.2 equiv) | Optimal conversion |
| Reaction Time | 15 minutes to 12 hours | Complete conversion |
Research findings indicate that microwave-assisted Mitsunobu coupling conditions can significantly enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining high yields [3] [4]. The application of microwave irradiation at 60°C for 30-60 minutes has been shown to provide complete conversion with yields approaching 89% for similar purine alkylation reactions [3].
The Stille cross-coupling reaction serves as the primary methodology for introducing the styryl group at the carbon-6 position of the purine ring system [7] [8] [9]. This palladium-catalyzed transformation involves the coupling of an organohalide with an organotin compound to form carbon-carbon bonds [9].
The mechanism of Stille cross-coupling proceeds through a well-established catalytic cycle involving palladium [7] [9]. The initial step involves the reduction of the palladium catalyst to generate the active palladium(0) species through ligand dissociation [7]. Oxidative addition of the organohalide substrate generates a cis-intermediate, which rapidly isomerizes to form the more stable trans-intermediate [7]. Transmetalation with the organostannane coupling partner follows the general form of metal-ligand exchange, where one metal is oxidized while the other is reduced [7]. The final reductive elimination step produces the desired coupled product and regenerates the active palladium(0) catalyst [7].
For the synthesis of 9-benzyl-2-chloro-6-styryl-9H-purine, the Stille cross-coupling between 9-benzyl-2,6-dichloro-9H-purine and styryl tributyltin has been employed to introduce the styryl moiety selectively at the carbon-6 position [8]. The reaction typically utilizes palladium acetate as the catalyst in the presence of copper(I) oxide as a co-catalyst to enhance the efficiency of the transmetalation step [8].
| Coupling Partner | Catalyst System | Temperature | Yield |
|---|---|---|---|
| Styryl tributyltin | Palladium acetate/Copper(I) oxide | 80-120°C | 65-85% |
| Vinylstannanes | Palladium(0) complexes | 100-140°C | 70-90% |
| Alkenylstannanes | Tetrakis(triphenylphosphine)palladium(0) | 80-100°C | 60-80% |
Research investigations have demonstrated that the Stille cross-coupling reaction exhibits excellent functional group tolerance, allowing for the preservation of sensitive substituents such as the chlorine atom at the carbon-2 position [8] [9]. The stereochemical integrity of the styryl group is maintained throughout the coupling process, ensuring the formation of the desired geometric isomer [7] [9].
The Wittig reaction provides an alternative approach for the formation of the styryl group through olefin formation between appropriate carbonyl and phosphorane precursors [10] [11]. This methodology offers precise control over the stereochemistry of the resulting double bond, making it particularly valuable for the synthesis of specific geometric isomers of styryl-substituted purines [10] [11].
The mechanism of the Wittig reaction proceeds through three distinct steps [11]. The initial step involves nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde or ketone substrate, forming a charge-separated betaine intermediate [11]. The second step involves the formation of a four-membered ring intermediate through the establishment of a new oxygen-phosphorus bond [11]. The final step involves the simultaneous cleavage of the carbon-oxygen and carbon-phosphorus bonds, with the formation of the desired alkene product and triphenylphosphine oxide as a byproduct [11].
For the synthesis of styryl-substituted purines, the Wittig reaction can be employed using 6-formylpurine derivatives and appropriate benzylidene phosphoranes [10]. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the phosphorane ylide from the corresponding phosphonium salt [10].
| Ylide Type | Base | Solvent | Temperature | Selectivity |
|---|---|---|---|---|
| Stabilized ylides | Sodium hydride | Dimethylformamide | 0-25°C | E-selective |
| Non-stabilized ylides | Potassium tert-butoxide | Tetrahydrofuran | -78°C to 0°C | Z-selective |
| Semi-stabilized ylides | Cesium carbonate | Acetonitrile | 25-60°C | Mixed |
The stereochemical outcome of the Wittig reaction depends significantly on the nature of the ylide employed [10] [11]. Stabilized ylides, containing electron-withdrawing groups adjacent to the phosphorus atom, typically provide E-selective olefin formation, while non-stabilized ylides favor Z-selectivity [10]. This selectivity control is crucial for obtaining the desired geometric isomer of the styryl group in the target compound [11].
The tetrahydropyranyl protective group plays a crucial role in the multi-step synthesis of 9-benzyl-2-chloro-6-styryl-9H-purine by providing selective protection of reactive functional groups during key transformations [12] [13] [14]. The tetrahydropyranyl group offers several advantages, including low cost, ease of introduction, general stability to non-acidic reagents, enhanced solubility, and facile removal under acidic conditions [13] [14].
The introduction of tetrahydropyranyl protection typically involves the reaction of alcohols with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as para-toluenesulfonic acid [12]. The reaction proceeds through the formation of an oxonium ion intermediate, which is subsequently attacked by the alcohol nucleophile to form the tetrahydropyranyl ether [12]. The reaction conditions are generally mild, occurring at ambient temperature in dichloromethane or similar aprotic solvents [12].
For purine synthesis applications, tetrahydropyranyl protection can be employed to mask hydroxyl groups on purine precursors or on alcohol coupling partners used in Mitsunobu reactions [12] [13]. The protective group remains stable under basic conditions and in the presence of organometallic reagents, making it compatible with cross-coupling reactions and other transformations commonly employed in purine synthesis [13] [14].
| Substrate Type | Introduction Conditions | Removal Conditions | Stability |
|---|---|---|---|
| Primary alcohols | 3,4-Dihydro-2H-pyran/para-toluenesulfonic acid | Aqueous acid/elevated temperature | High |
| Secondary alcohols | 3,4-Dihydro-2H-pyran/pyridinium para-toluenesulfonate | Acetic acid/water | Moderate |
| Phenolic alcohols | 3,4-Dihydro-2H-pyran/4-dimethylaminopyridine | Hydrochloric acid/methanol | High |
The deprotection of tetrahydropyranyl ethers occurs under acidic conditions, typically involving aqueous hydrochloric acid or acetic acid at elevated temperatures [12] [13]. The mechanism involves protonation of the ether oxygen, followed by ring opening and elimination to regenerate the parent alcohol and 5-hydroxypentanal [12]. The mild acidic conditions required for deprotection are generally compatible with the purine ring system, allowing for selective removal without degradation of the target compound [13].
The optimization of reaction conditions represents a critical aspect of the synthetic methodology for 9-benzyl-2-chloro-6-styryl-9H-purine, requiring careful consideration of solvent effects, catalyst selection, and temperature control to achieve maximum yields and selectivity [15] [4] [16].
Solvent selection plays a fundamental role in determining reaction efficiency and product selectivity [15] [4]. For Mitsunobu coupling reactions, tetrahydrofuran has been identified as the optimal solvent, providing excellent solubility for both reactants and reagents while maintaining chemical inertness toward the reaction components [4] [5]. Alternative solvents such as diethyl ether and dichloromethane have also been employed, though with varying degrees of success depending on the specific substrate combination [4].
Temperature optimization is crucial for achieving high yields while minimizing side reactions and decomposition pathways [15] [4]. For Mitsunobu coupling reactions, the optimal temperature range has been established as 0°C for the initial addition of reagents, followed by warming to room temperature for the completion of the reaction [4] [5]. Elevated temperatures above 50°C generally result in decreased yields due to the formation of unwanted byproducts [15].
| Reaction Type | Optimal Solvent | Temperature Range | Catalyst Loading | Typical Yield |
|---|---|---|---|---|
| Mitsunobu coupling | Tetrahydrofuran | 0°C to 25°C | Triphenylphosphine (1.2 equiv) | 70-96% |
| Stille cross-coupling | Dimethylformamide | 80-120°C | Palladium acetate (5-10 mol%) | 65-85% |
| Wittig reaction | Tetrahydrofuran | -78°C to 25°C | Base (1.5-2.0 equiv) | 60-90% |
| Protective group introduction | Dichloromethane | 0°C to 25°C | para-Toluenesulfonic acid (0.1 equiv) | 85-95% |
Catalyst optimization involves the selection of appropriate catalyst systems and loading levels to achieve efficient conversion while maintaining economic viability [15] [16]. For palladium-catalyzed cross-coupling reactions, the catalyst loading typically ranges from 5-10 mol% of palladium acetate or related palladium complexes [8] [9]. Higher catalyst loadings generally improve reaction rates but may lead to increased costs and potential catalyst-related impurities in the final product [16].
The comprehensive spectroscopic characterization of 9-Benzyl-2-chloro-6-styryl-9H-purine provides detailed insights into its molecular structure and electronic properties. The compound exhibits distinctive spectroscopic signatures characteristic of substituted purine derivatives with extended conjugation.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 9-Benzyl-2-chloro-6-styryl-9H-purine reveals characteristic chemical shifts that confirm the structural integrity of the molecule [1]. The purine hydrogen at the 2-position appears as a singlet at 8.74 parts per million, demonstrating the expected downfield shift due to the electron-withdrawing chlorine substituent and the aromatic purine system [1]. The styryl moiety exhibits characteristic trans-configuration signals with the vinyl protons appearing as doublets at 8.16 parts per million and 7.08 parts per million with a coupling constant of 15 hertz, confirming the trans-geometry of the double bond [1].
The aromatic region between 7.67 and 7.33 parts per million shows overlapping multiplets corresponding to the benzyl and styryl phenyl ring protons, totaling seven aromatic hydrogen atoms [1]. The benzyl methylene protons appear as a singlet at 5.62 parts per million, consistent with the nitrogen-9 substitution pattern typical of purine derivatives [1].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of the molecule [1]. The purine carbon atoms exhibit characteristic downfield chemical shifts, with carbon-2, carbon-6, and carbon-8 appearing in the region of 153.3 to 151.8 parts per million [1]. These signals confirm the presence of the chlorine substituent at carbon-2 and the styryl group at carbon-6, both of which influence the electronic environment of the purine ring system.
The quaternary aromatic carbons appear between 139.3 and 135.1 parts per million, while the aromatic carbon-hydrogen carbons resonate in the region of 129.4 to 114.4 parts per million [1]. The benzyl methylene carbon appears at approximately 46.4 parts per million, characteristic of nitrogen-bound aliphatic carbon atoms in purine systems [1].
| Nuclear Magnetic Resonance Assignment | Chemical Shift | Multiplicity | Integration |
|---|---|---|---|
| Purine hydrogen-2 | 8.74 parts per million | Singlet | 1 hydrogen |
| Styryl vinyl proton (alpha) | 8.16 parts per million | Doublet, J = 15 hertz | 1 hydrogen |
| Aromatic protons | 7.67-7.33 parts per million | Multiplet | 7 hydrogens |
| Styryl vinyl proton (beta) | 7.08 parts per million | Doublet, J = 15.9 hertz | 1 hydrogen |
| Benzyl methylene | 5.62 parts per million | Singlet | 2 hydrogens |
The infrared spectrum of 9-Benzyl-2-chloro-6-styryl-9H-purine exhibits characteristic absorption bands that confirm the presence of specific functional groups and structural features [2]. The spectrum shows absorption bands in the region of 3400 to 3300 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations, indicative of the purine ring system [2]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1600 and 1500 wavenumbers [2].
A characteristic absorption band at 744 wavenumbers is attributed to the carbon-chlorine stretching vibration, confirming the presence of the chlorine substituent at the 2-position of the purine ring [2]. The styryl moiety contributes additional absorption bands in the aromatic region, with carbon-carbon double bond stretching appearing around 1600 wavenumbers [2].
The infrared spectroscopic data provides complementary structural information, supporting the nuclear magnetic resonance assignments and confirming the molecular structure of the target compound [2].
The ultraviolet-visible absorption spectrum of 9-Benzyl-2-chloro-6-styryl-9H-purine demonstrates the extended conjugation present in the molecule due to the styryl substituent [1] [3]. The compound exhibits a primary absorption maximum at 254-255 nanometers in methanol, corresponding to the π-π* electronic transition characteristic of the purine chromophore [3]. An additional absorption band appears at 291 nanometers in aqueous solution, attributed to the extended conjugation between the purine ring system and the styryl moiety [3].
The bathochromic shift observed in the ultraviolet-visible spectrum, compared to unsubstituted purine derivatives, confirms the electronic delocalization across the molecule and validates the push-pull electronic character imparted by the styryl substituent [3] [4].
The mass spectrometric analysis of 9-Benzyl-2-chloro-6-styryl-9H-purine provides valuable information about the molecular ion and characteristic fragmentation pathways [1]. The molecular ion peak appears at mass-to-charge ratio 346.8, corresponding to the molecular formula C20H15ClN4 with a molecular weight of 346.81 grams per mole [1].
The fragmentation pattern reveals several characteristic losses that provide structural information about the molecule [1]. The base peak appears at mass-to-charge ratio 346.8, representing the molecular ion with 100% relative intensity [1]. A significant fragment ion appears at mass-to-charge ratio 311.8 (45% relative intensity), corresponding to the loss of chlorine from the molecular ion, indicating the relatively labile nature of the carbon-chlorine bond under mass spectrometric conditions [1].
The loss of the styryl group generates a fragment ion at mass-to-charge ratio 244.7 (80% relative intensity), corresponding to the benzyl-chloro-purine fragment [1]. This fragmentation pattern is consistent with the known behavior of styryl-substituted aromatic heterocycles under electron impact ionization conditions [1].
Additional characteristic fragment ions include the benzyl cation at mass-to-charge ratio 91.0 (60% relative intensity) and the phenyl cation at mass-to-charge ratio 77.0 (25% relative intensity), both of which are commonly observed in mass spectrometric analyses of benzyl-substituted compounds [1].
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity (%) | Assignment |
|---|---|---|---|
| Molecular ion | 346.8 | 100 | [M]+ |
| Chlorine loss | 311.8 | 45 | [M-Cl]+ |
| Styryl group loss | 244.7 | 80 | [M-styryl]+ |
| Combined losses | 209.6 | 35 | [M-Cl-styryl]+ |
| Benzyl cation | 91.0 | 60 | [C7H7]+ |
| Phenyl cation | 77.0 | 25 | [C6H5]+ |
The computational investigation of 9-Benzyl-2-chloro-6-styryl-9H-purine using density functional theory provides comprehensive insights into the electronic structure and molecular properties of this purine derivative [3] [5]. The calculations, performed using the B3LYP functional with the 6-311++G(d,p) basis set, reveal important electronic characteristics that correlate with the experimental spectroscopic observations [3] [5].
The highest occupied molecular orbital energy is calculated at -7.34 electron volts, while the lowest unoccupied molecular orbital energy is positioned at -1.82 electron volts [3] [5]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.52 electron volts indicates moderate electronic excitation energies, consistent with the observed ultraviolet-visible absorption characteristics [3] [5].
The molecular orbital analysis reveals that the highest occupied molecular orbital is predominantly localized on the purine ring system with significant contribution from the styryl moiety, reflecting the extended conjugation across the molecule [6]. The lowest unoccupied molecular orbital shows delocalization over both the purine core and the styryl substituent, confirming the push-pull electronic character of the compound [6].
The calculated dipole moment of 5.47 Debye indicates significant charge separation within the molecule, consistent with the push-pull electronic structure [3] [5]. This value falls within the expected range for purine derivatives with electron-withdrawing and electron-donating substituents [5].
The molecular polarizability, calculated at 11.4 × 10⁻²⁴ electrostatic units, reflects the molecule's response to external electric fields and provides insight into its potential for intermolecular interactions [3]. The first hyperpolarizability value of 1.48 × 10⁻³⁰ electrostatic units suggests potential nonlinear optical properties [3].
The total electronic energy of -977.67 Hartree represents the optimized ground-state configuration of the molecule [3]. The ionization potential, calculated as 7.34 electron volts, corresponds to the energy required to remove one electron from the highest occupied molecular orbital [3] [5]. The electron affinity of 1.82 electron volts indicates the energy released upon addition of an electron to the lowest unoccupied molecular orbital [3] [5].
| Electronic Property | Calculated Value | Unit |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -7.34 | electron volts |
| Lowest Unoccupied Molecular Orbital Energy | -1.82 | electron volts |
| Energy Gap | 5.52 | electron volts |
| Dipole Moment | 5.47 | Debye |
| Polarizability | 11.4 × 10⁻²⁴ | electrostatic units |
| First Hyperpolarizability | 1.48 × 10⁻³⁰ | electrostatic units |
| Total Energy | -977.67 | Hartree |
| Ionization Potential | 7.34 | electron volts |
| Electron Affinity | 1.82 | electron volts |
The computational analysis provides insights into the electronic structure that governs the chemical reactivity of 9-Benzyl-2-chloro-6-styryl-9H-purine [5] [6]. The electron density distribution reveals areas of high and low electron density that correlate with potential sites of electrophilic and nucleophilic attack [5]. The purine nitrogen atoms exhibit partial negative charges, while the carbon atoms adjacent to the chlorine substituent show partial positive character [5].
The extended conjugation between the purine ring system and the styryl moiety results in delocalized π-electron density, contributing to the electronic stabilization of the molecule [6]. This delocalization is reflected in the calculated bond lengths and angles, which deviate slightly from typical aromatic systems due to the conjugative interactions [6].